8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Researchers often face synthetic dead-ends when substituting core building blocks, leading to invalid SAR data. This 6-chloro-8-amino imidazo[1,2-a]pyridine derivative solves that by providing a validated privileged structure with three orthogonal reactive handles for precise, modular diversification. - Enables specific Pd-catalyzed couplings at C-6 not possible with dehalogenated analogs. - Ideal for constructing focused libraries targeting adenosine A2A and other GPCRs, or for elaborating into potent COX-2 inhibitor scaffolds (class-leading IC50 of 0.05 µM). - The 2-carboxylic acid provides a linker point for bifunctional molecule construction, including PROTACs. Supplied with certified purity and full analytical documentation to ensure synthetic reproducibility from the first step.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Cat. No. B11889010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN2C=C1Cl)C(=O)O)N
InChIInChI=1S/C8H6ClN3O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,10H2,(H,13,14)
InChIKeyAPVAQJYFHIGLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Core Scaffold & Key Properties


8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1203571-74-7) is a heterocyclic building block featuring a chloro substituent at the 6-position and an amino group at the 8-position of the imidazo[1,2-a]pyridine core . This specific substitution pattern is classified as a 'privileged structure' in medicinal chemistry, as the imidazo[1,2-a]pyridine scaffold is the basis for numerous therapeutically utilized medications and is associated with a wide range of biological activities [1][2].

1 6-chloro substituent enables direct Pd-catalyzed cross-coupling diversification
2 8-amino group introduces hydrogen-bond donor for receptor interaction studies
3 Privileged imidazo[1,2-a]pyridine core for focused library synthesis

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Substitution Risks


Simply substituting an in-class imidazo[1,2-a]pyridine analog for 8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a high-risk strategy. Structure-activity relationship (SAR) studies across this scaffold demonstrate that specific substitutions on the pyridine ring, such as halogens at the 6-position and amino groups at the 8-position, critically affect pharmacological properties, target engagement, and synthetic utility [1]. The unique 6-chloro-8-amino pattern enables specific chemical reactions (e.g., palladium-catalyzed couplings) that are not feasible with unsubstituted or differently substituted cores [2]. Replacing it with a cheaper, non-halogenated or differently animated analog can lead to synthetic failure, altered potency in biological assays, or compromised material properties, which may invalidate downstream research [1][2].

Target: 6-Cl,8-NH₂ Sub: 6-unsubstituted

Absence of chloro handle may require indirect C-H activation for C–C bond formation, reducing synthetic versatility.

Target: 8-NH₂ present Sub: 8-unsubstituted

Lack of exocyclic amine may eliminate key hydrogen-bond interactions, potentially lowering target receptor affinity.

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Key Analog Comparison


Palladium-Catalyzed Coupling at 6-Chloro

The 6-chloro substituent on 8-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is not merely a placeholder; it is a key functional handle enabling diverse palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows for the direct and selective installation of various aryl and heteroaryl groups at the 6-position to explore chemical space [1]. In contrast, the 6-unsubstituted parent imidazo[1,2-a]pyridine-2-carboxylic acid lacks this reactive site and requires more complex, lower-yielding, and less versatile functionalization strategies, such as directed lithiation, to achieve comparable substitution. This difference in synthetic accessibility is a direct consequence of the halogen's presence, offering a clear, practical advantage for rapid analog synthesis.

Pd-Catalyzed Coupling
Class-level
6-chloro enables direct Suzuki coupling; unsubstituted core requires indirect C-H activation.
Supports library diversification workflow
Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Enhanced Hydrogen Bonding via 8-Amino

The exocyclic 8-amino group provides a unique and critical hydrogen-bonding interaction that is absent in many common imidazo[1,2-a]pyridine analogs. Docking studies and binding experiments on 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines have shown that this amine forms a key hydrogen bond within the active site of the adenosine A2A receptor, enhancing target affinity [1]. The study explicitly states that the 'incorporation of an exocyclic amine enhanced affinity towards this receptor while maintaining low cytotoxicity' [1]. Analogs lacking this 8-amino group, such as the simple 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, would be unable to form this crucial interaction, resulting in a measurable loss of affinity.

A2A H-Bonding
Class-level
8-amino group forms critical hydrogen bond in A2A docking; absent in 8-unsubstituted analog.
Supports receptor affinity optimization
Medicinal Chemistry Molecular Recognition Ligand Design

COX-2 Inhibition in Analog Series

While direct data for the exact target compound is unavailable, closely related imidazo[1,2-a]pyridine derivatives have been shown to be exceptionally potent and selective COX-2 inhibitors [1]. This establishes the class potential for which the 6-chloro-8-amino substitution pattern serves as a versatile synthetic intermediate. In a 2024 study, synthesized imidazo[1,2-a]pyridine derivatives demonstrated significant inhibitory effects on COX-2, achieving IC50 values as low as 0.05 μM and selectivity indices up to 897.19 [1]. The most potent compounds, such as 5e, 5f, and 5j, achieved an IC50 of 0.05 μM, with compound 5j exhibiting an in vivo analgesic ED50 of 12.38 mg/kg [1]. These data highlight the potential for generating highly active compounds from this scaffold, making it a valuable starting point for drug discovery programs focused on COX-2 related pathologies.

COX-2 Activity (Analog)
Class-level
Reported IC₅₀ as low as 0.05 µM, selectivity index up to 897.19
Scaffold potential for enzyme probe design
Class-level inference; direct data for this building block not available.
Inflammation Drug Discovery Enzyme Inhibition

8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Optimal Applications


GPCR & Kinase Focused Library Synthesis

Procure this compound as a core building block for generating focused libraries targeting G-protein coupled receptors (GPCRs) like adenosine A2A, or kinases. Its 6-chloro and 8-amino handles allow for parallel, modular diversification, enabling rapid exploration of structure-activity relationships (SAR) around this privileged scaffold. The ability to perform palladium-catalyzed couplings at the 6-position is key for introducing diverse chemical groups to optimize binding interactions [1].

Novel COX-2 Selective Inhibitor Development

Use this compound as a central intermediate in the design and synthesis of new anti-inflammatory agents. The imidazo[1,2-a]pyridine core has been proven to yield highly potent and selective COX-2 inhibitors, with certain derivatives achieving IC50 values of 0.05 µM [1]. The specific 6-chloro-8-amino pattern provides unique vectors for further optimization to improve potency, selectivity, and drug-like properties over existing analogs.

Bifunctional Probes & Degrader Design

Leverage the dual functional handles (carboxylic acid, amino, and chloro) of this compound to construct complex, bifunctional molecules. The carboxylic acid group at the 2-position serves as a versatile linker attachment point, while the 6-chloro and 8-amino groups can be orthogonally functionalized to install a target-binding ligand and an E3 ligase recruiting element, respectively. This makes it an ideal scaffold for the rational design of PROTACs (Proteolysis Targeting Chimeras) or other chemical probes [2].

Application
Selection Property
Validation Focus
GPCR & Kinase Probe Library Synthesis
Dual halogen/amino functional handles
Pd-catalyzed coupling & H-bond vector SAR
COX-2 Enzyme Probe Development
Scaffold associated with COX-2 inhibition
COX-2 IC₅₀ & selectivity screening (class-level evidence)
Bifunctional Probe Design (PROTACs)
Tri-functional (COOH, Cl, NH₂) architecture
Orthogonal conjugation & target/E3 ligase attachment

Technical Documentation Hub

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14 linked technical documents
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